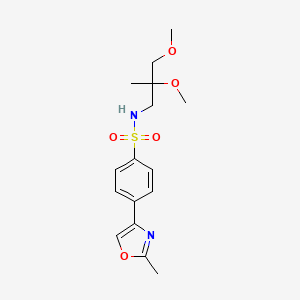

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

説明

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-methyl-1,3-oxazole substituent at the para position of the benzene ring and a 2,3-dimethoxy-2-methylpropyl group attached to the sulfonamide nitrogen.

特性

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-12-18-15(9-23-12)13-5-7-14(8-6-13)24(19,20)17-10-16(2,22-4)11-21-3/h5-9,17H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMYNQILOFYZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-methyl-1,3-oxazole moiety and a dimethoxy-2-methylpropyl group. The structural formula can be represented as follows:

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Sulfonamide Group | -SO₂NH₂ |

| Benzene Ring | Aromatic hydrocarbon |

| 2-Methyl-1,3-Oxazole | Heterocyclic aromatic compound |

| Dimethoxy-2-Methylpropyl | Alkyl substituent enhancing lipophilicity |

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential antibacterial activity. Studies indicate that modifications in the structure can enhance efficacy against various bacterial strains. Notably, compounds with heteroaromatic substituents on the benzene ring have shown increased antibacterial activity compared to their unsubstituted counterparts .

Acetylcholinesterase Inhibition

Research has highlighted that certain sulfonamide derivatives exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The oxazole ring in this compound may contribute to its ability to interact with the active site of AChE, potentially leading to therapeutic applications in cognitive disorders .

Case Studies

- In Vitro Studies : A study evaluated the acetylcholinesterase inhibitory activity of various sulfonamide derivatives, including those similar to our compound. The results indicated an IC50 value of approximately 5 µM for related compounds, suggesting moderate potency .

- Structure-Activity Relationship (SAR) : Research on sulfonamides has established that the position and nature of substituents significantly affect biological activity. For instance, compounds with electron-donating groups at specific positions on the benzene ring exhibited enhanced antibacterial properties .

Table 2: Summary of Biological Activities

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

N-(2,6-dimethoxypyrimidin-4-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide

- Structural Differences :

- The pyrimidine ring in this compound replaces the oxazole-alkyl chain in the target molecule, introducing a larger aromatic system with two methoxy groups.

- A diazenyl linker (-N=N-) connects the benzene ring to an imidazole group, contrasting with the direct oxazole substitution in the target compound.

- Functional Implications: The diazenyl group may enhance π-π stacking interactions or redox activity compared to the oxazole’s electron-deficient aromatic system.

Aleglitazar (C24H23NO5S)

- Structural Differences :

- Aleglitazar features a benzothiophene core with a methoxypropionic acid chain and a 5-methyl-2-phenyloxazol-4-yl ethoxy group, contrasting with the simpler benzene-sulfonamide scaffold of the target compound.

- The methoxypropionic acid chain enhances solubility and pharmacokinetics, whereas the target compound’s dimethoxy-methylpropyl group may prioritize lipophilicity .

Sulfonamide Derivatives in Patent Literature

- Example 52 (Patent, ):

- Contains a trifluoroacetamido group and a tetrahydrofuran substituent, introducing strong electron-withdrawing effects and conformational constraints absent in the target compound.

- Synthetic Routes :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。